molecular formula C4H6N4 B104995 2-Hydrazinylpyrazine CAS No. 54608-52-5

2-Hydrazinylpyrazine

Cat. No.: B104995
CAS No.: 54608-52-5
M. Wt: 110.12 g/mol
InChI Key: IVRLZJDPKUSDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinylpyrazine, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4 and its molecular weight is 110.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

In the synthetic transformation, the terminal amino group can become a diazo compound under the action of sodium nitrite and acid, and then perform subsequent transformations including click reaction with the terminal alkyne . In addition, 2-Hydrazinylpyrazine can also undergo cyclization condensation reaction with aldehyde groups .

Pharmacokinetics

The compound is slightly soluble in water . Its physical and chemical properties are influenced by the presence of functional groups and the overall molecular structure. For example, the corrosion inhibition performance of hydrazino-methoxy-1,3,5-triazine derivatives on steel in acidic media highlights the importance of the number of hydrazino groups and the presence of methoxy groups in determining the compound’s interaction with metal surfaces.

Result of Action

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is related to the synthesis of sitagliptin used to improve blood sugar control in patients with type 2 diabetes . It can be used as a pharmaceutical intermediate, flavor, and flavor intermediate . In addition, it is also used in the synthesis of livestock insect repellents and dyes .

Action Environment

The compound should be stored at low temperature as far as possible . Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

It is known that it has a structural similarity to pyrazinamide, a drug used in anti-tuberculosis therapy This suggests that 2-Hydrazinylpyrazine may interact with similar enzymes, proteins, and other biomolecules as pyrazinamide

Cellular Effects

It has been found to be non-toxic to human skin keratinocyte cells This suggests that this compound may have a minimal impact on cell function, cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name

pyrazin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-8-4-3-6-1-2-7-4/h1-3H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRLZJDPKUSDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363374
Record name 2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54608-52-5
Record name 2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazinopyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A sample of 2-hydrazinopyrazine was prepared from 2-chloropyrazine and hydrazine using a procedure analogous to that described in the literature [P. J. Nelson and K. T. Potts, J. Org. Chem., 27, 3243 (1962)], except that the crude product was extracted into 10% methanol/dichloromethane and filtered, and the filtrate was concentrated and purified by flash chromatography on silica gel, eluting with 100% ethyl acetate followed by 10% methanol in dichloromethane. A mixture of 2-hydrazinopyrazine (820 mg, 7.45 mmol), trifluoroacetic acid (2.55 g, 22.4 mmol), and polyphosphoric acid (10 mL) was heated to 140° C. with stirring for 18 h. The solution was added to ice and neutralized by the addition of ammonium hydroxide. The aqueous solution was extracted three times with ethyl acetate, washed with brine, and dried over anhydrous magnesium sulfate. Concentration followed by flash chromatography (silica gel, 1:1 hexane:ethyl acetate, then 100% ethyl acetate) afforded the title compound as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
820 mg
Type
reactant
Reaction Step Three
Quantity
2.55 g
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Hydrazinylpyrazine
Reactant of Route 3
Reactant of Route 3
2-Hydrazinylpyrazine
Reactant of Route 4
2-Hydrazinylpyrazine
Reactant of Route 5
2-Hydrazinylpyrazine
Reactant of Route 6
2-Hydrazinylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.